p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester: is a complex organic compound with a unique structure that combines aromatic and aliphatic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester typically involves multiple steps:
Starting Material: The synthesis begins with p-Cymene, a naturally occurring aromatic hydrocarbon.
p-Cymene is carboxylated to form p-Cymene-2-carboxylic acid.Esterification: The carboxylic acid group is then esterified with methanol to form the methyl ester.
Amidation: The ester is reacted with diethylaminoethylamine to introduce the diethylaminoethylcarbamoylmethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often used to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the aliphatic side chains.
Reduction: Reduction reactions can target the carbonyl groups in the ester and amide functionalities.
Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), Nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological systems.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for producing polymers and other advanced materials.
Mechanism of Action
The mechanism of action of p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The diethylaminoethylcarbamoylmethoxy group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- p-Cymene-2-carboxylic acid, 3-(2-(dimethylamino)ethylcarbamoylmethoxy)-, methyl ester
- p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethoxy)-, methyl ester
Uniqueness
Compared to similar compounds, p-Cymene-2-carboxylic acid, 3-(2-(diethylamino)ethylcarbamoylmethoxy)-, methyl ester has a unique combination of functional groups that enhance its reactivity and potential applications. The presence of the diethylaminoethylcarbamoylmethoxy group distinguishes it from other derivatives, providing unique chemical and biological properties.
Properties
CAS No. |
53206-91-0 |
---|---|
Molecular Formula |
C20H32N2O4 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
methyl 2-[2-[2-(diethylamino)ethylamino]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |
InChI |
InChI=1S/C20H32N2O4/c1-7-22(8-2)12-11-21-17(23)13-26-19-16(14(3)4)10-9-15(5)18(19)20(24)25-6/h9-10,14H,7-8,11-13H2,1-6H3,(H,21,23) |
InChI Key |
DTRYRQSAXWHXNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)COC1=C(C=CC(=C1C(=O)OC)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.